Home > Products > Screening Compounds P27135 > 1-Hydroxy-3-methyl-2,4-(1H,3H)-quinazolinedione
1-Hydroxy-3-methyl-2,4-(1H,3H)-quinazolinedione - 23091-70-5

1-Hydroxy-3-methyl-2,4-(1H,3H)-quinazolinedione

Catalog Number: EVT-2778531
CAS Number: 23091-70-5
Molecular Formula: C9H8N2O3
Molecular Weight: 192.174
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Hydroxy-3-methyl-2,4-(1H,3H)-quinazolinedione is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. Quinazolinediones are characterized by their bicyclic structure, consisting of a quinazoline ring fused with a diketone moiety. This compound is classified as a heterocyclic organic compound, notable for its involvement in various pharmacological activities.

Source and Classification

This compound can be synthesized through various chemical routes, primarily involving the reaction of anthranilic acid derivatives with isocyanates or through condensation reactions. It falls under the category of quinazoline derivatives, which have been extensively studied for their medicinal properties, including anticancer, antibacterial, and anti-inflammatory activities .

Synthesis Analysis

Methods

The synthesis of 1-Hydroxy-3-methyl-2,4-(1H,3H)-quinazolinedione can be achieved through several methods:

  1. Griess Synthesis: This method involves the condensation of anthranilic acid with cyanide in an alcohol solvent, followed by hydrolysis to yield the desired quinazolinone structure .
  2. Niementowski Synthesis: Here, anthranilic acid is heated with formamide to form 4-(3H)-quinazolinone. This method has been modified for improved yields using microwave irradiation techniques .
  3. Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that enhance reaction efficiency and yield when synthesizing quinazolinones from o-aminobenzamides and aldehydes .

Technical Details

The synthesis often involves the use of various catalysts and solvents to optimize yield and reaction time. For instance, ionic liquid-based catalysts have shown promise in facilitating reactions under mild conditions . The reaction conditions typically include heating under reflux or microwave irradiation to promote cyclization and formation of the quinazolinedione structure.

Molecular Structure Analysis

Structure

The molecular structure of 1-Hydroxy-3-methyl-2,4-(1H,3H)-quinazolinedione features a quinazoline ring system with a hydroxyl group at the 1-position and a methyl group at the 3-position. The general formula can be represented as:

C10H8N2O2C_{10}H_{8}N_{2}O_{2}

Data

The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For example:

  • NMR Spectroscopy: Provides insights into the hydrogen environments within the molecule.
  • IR Spectroscopy: Identifies functional groups based on characteristic absorption bands.
Chemical Reactions Analysis

Reactions

1-Hydroxy-3-methyl-2,4-(1H,3H)-quinazolinedione can undergo various chemical reactions typical of quinazoline derivatives:

  1. Electrophilic Substitution: Hydroxy groups can be substituted under electrophilic conditions to introduce halogens or other substituents.
  2. Reduction Reactions: The compound may participate in reduction reactions to yield dihydro derivatives or other reduced forms .

Technical Details

The reactivity of this compound can be attributed to its functional groups, which allow for diverse chemical transformations. These reactions are often facilitated by specific reagents such as thionyl chloride or triphenylphosphine for chlorination processes .

Mechanism of Action

Process

The mechanism of action for compounds like 1-Hydroxy-3-methyl-2,4-(1H,3H)-quinazolinedione typically involves interactions with biological targets such as enzymes or receptors. These interactions can lead to inhibition or activation of specific pathways relevant to disease processes.

Data

Research indicates that quinazoline derivatives may exert their biological effects through mechanisms such as:

  • Inhibition of cell proliferation in cancer cells.
  • Modulation of inflammatory responses.
  • Antimicrobial activity against bacterial strains.
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-Hydroxy-3-methyl-2,4-(1H,3H)-quinazolinedione include:

  • Melting Point: Specific values may vary based on purity but typically range around 200°C.
  • Solubility: Generally soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

Chemical properties include stability under various pH conditions and reactivity towards nucleophiles due to the presence of carbonyl groups within the structure.

Applications

Scientific Uses

The applications of 1-Hydroxy-3-methyl-2,4-(1H,3H)-quinazolinedione span multiple fields:

  • Pharmaceutical Development: Investigated for its potential as an anticancer agent due to its ability to inhibit tumor cell growth.
  • Antimicrobial Research: Explored for activity against resistant bacterial strains.
  • Synthetic Chemistry: Utilized as an intermediate in the synthesis of more complex organic molecules.
Historical Development of Quinazolinedione Derivatives

Evolution of Quinazolinone Scaffolds in Medicinal Chemistry

The quinazolinone structural framework represents a privileged scaffold in medicinal chemistry, with its scientific significance rooted in a rich historical trajectory spanning over 150 years. The foundational work began in 1869 when German chemist Johann Peter Griess synthesized the first quinazoline derivative, identified as 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid. This seminal discovery established the fundamental synthetic accessibility of the quinazoline core, though the compound was initially mischaracterized as "bicyanoamido benzoyl" due to limited structural elucidation techniques of the era [2] [7]. The term "quinazoline" itself was formally proposed by Widdege in 1885, supplanting earlier designations such as phenmiazine or benzyleneamidine that reflected evolving understanding of its benzopyrimidine structure—a fusion between a benzene ring and a pyrimidine ring containing two nitrogen atoms at the 1- and 3-positions [2] [4].

The early 20th century witnessed significant methodological advancements that expanded access to diverse quinazolinone derivatives. In 1903, Siegmund Gabriel developed a more efficient synthetic route involving the reduction of o-nitrobenzylamine to o-aminobenzylamine, followed by condensation with formic acid to yield dihydroquinazoline, which upon oxidation produced quinazolin-4-one [4]. This period also saw the establishment of several classical synthetic protocols that remain relevant to contemporary medicinal chemistry:

Table 1: Foundational Synthetic Methods for Quinazolinone Scaffolds

MethodReaction ComponentsConditionsPrimary ProductYield
Niementowski SynthesisAnthranilic acid + Formamide130-150°C fusion, 6 hours4-(3H)-Quinazolinone40%
Morgan Technique2-Acetamidobenzoic acid + Aromatic amineReflux in toluene with PCl₃, 2 hours2-Methyl-3-phenylquinazolin-4(3H)-one45%
Isatoic Anhydride RouteIsatoic anhydride + Ethyl orthoformateSequential reflux steps4-(3H)-Quinazolinone55%
Anthranilic Acid/UreaAnthranilic acid + UreaFusion1,2,3,4-Tetrahydro-2,4-dioxoquinazolineVariable [2] [4]

These methodologies enabled systematic exploration of quinazolinone chemistry throughout the mid-20th century, revealing distinctive chemical properties that influenced their biological applications. Quinazoline demonstrated remarkable stability in cold dilute acid and alkaline solutions but underwent degradation under boiling conditions. Oxidation studies revealed pathway dependencies: treatment with hydrogen peroxide in dilute aqueous acid yielded 3,4-dihydro-4-oxoquinazoline, while alkaline potassium permanganate produced 3,4-dihydro-6,4-oxoquinazoline. Reduction patterns proved equally significant—catalytic hydrogenation typically ceased after absorption of one hydrogen molecule yielding 3,4-dihydroquinazoline, whereas sodium amalgam reduction progressed further to 1,2,3,4-tetrahydroquinazoline [2].

The strategic importance of quinazolinones in drug discovery became unequivocally established with the transition from non-selective cytotoxic agents to targeted therapies in the late 20th and early 21st centuries. This evolution was characterized by deliberate structural modifications at the 4, 6, and 7-positions of the quinazoline nucleus, transforming it from a simple heterocyclic system into sophisticated molecular therapeutics. The paradigm-shifting development occurred with the introduction of 4-anilinoquinazolines as tyrosine kinase inhibitors, exemplified by gefitinib (2002) and erlotinib (2004)—FDA-approved agents for non-small cell lung cancer. These molecules demonstrated how targeted modifications could convert the classical quinazolinone scaffold into potent, selective inhibitors of epidermal growth factor receptor (EGFR) kinase activity, establishing structure-activity relationship principles that would guide subsequent generations of quinazoline-based therapeutics [4] [7].

Key Milestones in the Discovery of Hydroxy-Substituted Quinazolinediones

The emergence of hydroxy-functionalized quinazolinediones represents a specialized yet impactful trajectory within quinazoline medicinal chemistry, distinguished by the strategic incorporation of hydroxyl groups to modulate electronic properties, hydrogen-bonding capacity, and target engagement. Initial explorations in the 1980s focused on unsubstituted quinazolinediones as neuropharmacological tools rather than therapeutic candidates. Seminal work by Fletcher and colleagues (1988) identified 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 6,7-dinitroquinoxaline-2,3-dione (DNQX) as potent antagonists of non-NMDA glutamate receptors. These compounds demonstrated significant suppression of synaptic responses across diverse neural tissues—including hippocampal, cortical, amygdala, and spinal cord neurons—by selectively inhibiting the fast-component excitatory neurotransmission mediated by AMPA/kainate receptors [1]. While not hydroxy-substituted themselves, these dione derivatives established the quinoxalinedione (structurally analogous to quinazolinedione) framework as a privileged structure for central nervous system (CNS) target engagement, paving the conceptual groundwork for subsequent hydroxylation strategies.

The 1990s witnessed deliberate hydroxyl group incorporation to address selectivity limitations of first-generation compounds. Wilding and Huettner (1996) systematically evaluated hydroxy and alkoxy substitutions, leading to 5-chloro-7-trifluoromethyl-2,3-quinoxalinedione (ACEA-1011), which demonstrated approximately 12-fold selectivity for GluK1-containing kainate receptors versus AMPA receptors. However, this compound exhibited confounding potency as an NMDA receptor antagonist, highlighting the challenges in achieving receptor subtype specificity within this chemical class [1]. Concurrently, researchers at Merck KGaA advanced the field through sophisticated molecular hybridization approaches. Löscher and colleagues (1999) developed LU115455 and LU136541—complex hydroxy-tetrahydrobenzoquinoxalinedione derivatives showing relatively high affinity for GluK3 receptors but limited selectivity versus GluK1/GluK2 and AMPARs. More significantly, LU97175 emerged as a breakthrough with 60-fold higher affinity for recombinant rat GluK3 receptors versus native rat AMPARs in binding assays, coupled with 4-fold and 14-fold selectivity over GluK1 and GluK2, respectively. This compound established proof-of-concept that strategic hydroxyl positioning could bias receptor subtype preference [1].

The 21st century has witnessed two transformative developments in hydroxyquinazolinedione applications: selective LSD1 inhibition and PARP targeting. A landmark study employing drug repurposing strategies identified the FDA-approved EGFR inhibitor erlotinib—containing a 4-hydroxyquinazoline pharmacophore—as a weak lysine-specific histone demethylase 1 (LSD1) inhibitor (IC₅₀ = 35.80 μM). Structural optimization yielded derivative 5k (1-(1-carboxymethyl-5,6,7,8-tetrahydro-benzo[f]quinoxaline-2,3-(1H,4H)-dion-9-yl)pyrrol-3-yl)-methyl-N′-(4-carboxyphenyl)-urea) with dramatically enhanced LSD1 inhibition (IC₅₀ = 0.69 μM). This compound demonstrated reversible inhibition kinetics and excellent selectivity against related enzymes including MAO-A/B, establishing hydroxyquinazolinediones as viable epigenetic modulators for oncology applications [3].

Properties

CAS Number

23091-70-5

Product Name

1-Hydroxy-3-methyl-2,4-(1H,3H)-quinazolinedione

IUPAC Name

1-hydroxy-3-methylquinazoline-2,4-dione

Molecular Formula

C9H8N2O3

Molecular Weight

192.174

InChI

InChI=1S/C9H8N2O3/c1-10-8(12)6-4-2-3-5-7(6)11(14)9(10)13/h2-5,14H,1H3

InChI Key

UXOCIDPLIQIEEC-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC=CC=C2N(C1=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.